3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid
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Overview
Description
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid is a versatile chemical compound with a unique structure that allows for innovative applications in various scientific research areas, including drug development, polymer synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The process includes the following steps:
Protection of the amine group: The cyclohexylamine is reacted with a protecting group, such as tert-butoxycarbonyl (Boc), to form the Boc-protected amine.
Formation of the butanoic acid derivative: The protected amine is then reacted with a butanoic acid derivative under appropriate conditions to form the desired compound.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Inhibitor of specific enzymes or pathways, such as the fatty acid biosynthesis pathway.
Medicine: Potential therapeutic agent for the treatment of diseases related to fatty acid metabolism.
Industry: Used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid involves its interaction with specific molecular targets and pathways. For example, it is known to inhibit the fatty acid biosynthesis pathway by targeting key enzymes involved in this process. This inhibition can lead to a decrease in the production of fatty acids, which may have therapeutic implications for diseases related to fatty acid metabolism.
Comparison with Similar Compounds
Similar Compounds
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid: Another cyclohexane derivative with similar inhibitory effects on the fatty acid biosynthesis pathway.
Cyclohexylamine derivatives: Compounds with similar structures but different functional groups, which may have varying biological activities.
Uniqueness
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid is unique due to its specific structure, which allows for selective inhibition of the fatty acid biosynthesis pathway. This selectivity makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(9-13(17)18)11-5-7-12(8-6-11)16-14(19)20-15(2,3)4/h10-12H,5-9H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPQWPKTSULVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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